1H-Indole, 2-bromo-5-methyl-
Overview
Description
“1H-Indole, 2-bromo-5-methyl-” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers due to their biological activities . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole .Molecular Structure Analysis
The molecular structure of “1H-Indole, 2-bromo-5-methyl-” is similar to that of 1H-Indole, 5-methyl-, which has a molecular weight of 131.1745 . The structure is aromatic in nature due to the presence of 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) .Chemical Reactions Analysis
Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Mechanism of Action
The mechanism of action of indole derivatives is often related to their ability to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . For instance, indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory activity .
Safety and Hazards
Future Directions
The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future direction in this field is likely to focus on the development of new synthesis methods and the exploration of their therapeutic possibilities .
Properties
IUPAC Name |
2-bromo-5-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHPMNWBPFOBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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